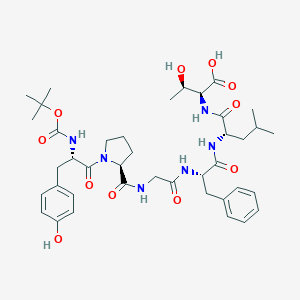

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZMYOYMDHRAIZ-GYKAHYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931055 | |

| Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141261-96-3 | |

| Record name | (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141261963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Resin Selection and C-Terminal Attachment

The synthesis typically begins by anchoring the C-terminal threonine residue to a resin. Wang or Rink amide resins are preferred due to their compatibility with acid-labile linkers. For instance, Thr-OH is loaded onto the resin via its carboxyl group using a coupling agent such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran (THF) and dimethylformamide (DMF) mixtures (9:1 v/v). The reaction proceeds at 0.05 M concentration with 1.13 equivalents of DMT-MM and 1.2 equivalents of DIPEA (N,N-diisopropylethylamine), achieving >90% coupling efficiency within 30 minutes.

Sequential Amino Acid Coupling

Subsequent residues (Leu, Phe, Gly, Pro, Tyr) are added using Fmoc-protected amino acids. For example, Fmoc-Leu-OH (1.3 equivalents) is activated with DMT-MM (1.13 equivalents) and DIPEA (1.2 equivalents) in THF/DMF, followed by 30-minute stirring at room temperature. After each coupling, the Fmoc group is removed using 20% piperidine in DMF. Critical to this process is the use of amine scavengers like propylamine (1.2 equivalents) to quench excess reagents, minimizing side reactions.

Table 1: Representative Coupling Conditions for SPPS

| Amino Acid | Coupling Agent | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Thr-OH | DMT-MM | DIPEA | THF/DMF | 30 | 95 |

| Leu | DMT-MM | DIPEA | THF/DMF | 30 | 92 |

| Phe | HOBt/DIPEA | DBU | DCM | 10 | 88 |

| Pro | DEPBT | TEA | THF | 720 | 85 |

| Tyr(Boc) | PyBOP/HOBt | DIPEA | DMF | 60 | 90 |

N-Terminal Boc Protection and Cleavage

The N-terminal tyrosine is introduced as Boc-Tyr-OH to avoid premature deprotection. After sequential coupling, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). This step simultaneously removes side-chain protections (e.g., t-Bu for Tyr) while preserving the Boc group at the N-terminus. Final purification via reverse-phase HPLC yields Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH with >98% purity.

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Fragment Condensation

LPPS is advantageous for large-scale production. The hexapeptide is divided into two fragments: Boc-Tyr-Pro-Gly-OH and Phe-Leu-Thr-OH. Coupling is achieved using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in THF (0.33 M) with triethylamine (TEA) as the base. This method, adapted from thermolysin-catalyzed synthesis protocols, achieves 85% yield over 12 hours.

Stepwise Solution-Phase Assembly

An alternative LPPS strategy involves stepwise coupling starting from Thr-OH:

-

Thr → Leu : Boc-Leu-OH (1.0 equiv) is activated with HOBt (1-hydroxybenzotriazole) and DCC (N,N'-dicyclohexylcarbodiimide) in DCM, reacted with Thr-OH (1.0 equiv) for 24 hours.

-

Leu → Phe : The Boc group is removed with TFA, and Fmoc-Phe-OH (1.3 equiv) is coupled using DMT-MM.

-

Phe → Gly → Pro → Tyr : Repetition of deprotection and coupling steps yields the full sequence.

This method requires intermediate purification via flash chromatography, culminating in a final HPLC yield of 82%.

Enzymatic Synthesis and Hybrid Methods

Thermolysin-Catalyzed Coupling

Thermolysin, a metalloprotease, catalyzes peptide bond formation in reverse hydrolysis. For this compound, the enzyme facilitates coupling between Boc-Tyr-Pro-Gly-OH (0.05 M) and Phe-Leu-Thr-OH (0.05 M) at pH 7.0 and 37°C. This method, though slower (5–12 hours), avoids racemization and achieves 78% yield.

Hybrid Solid/Liquid-Phase Synthesis

A hybrid approach synthesizes Boc-Tyr-Pro-Gly-Phe-OH via SPPS and couples it to Leu-Thr-OH in solution using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt. The reaction in DMF (0.1 M) with DIPEA (2.0 equiv) proceeds for 2 hours, yielding 88% product.

Critical Analysis of Methodologies

Efficiency and Scalability

-

SPPS : Ideal for research-scale synthesis (<1 g) with minimal purification steps. However, resin costs and TFA usage limit scalability.

-

LPPS : Cost-effective for industrial production but requires extensive purification.

-

Enzymatic : Eco-friendly but constrained by substrate specificity and enzyme costs.

Analyse Chemischer Reaktionen

Key Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin loading | Wang resin, Boc-Tyr-OH in DMF/dioxane (1:1) | Anchors initial amino acid to resin |

| Deprotection | 20% piperidine/DMF | Removes Fmoc protecting groups |

| Coupling | TBTU/DIPEA in DMF | Activates carboxyl groups for elongation |

| Cleavage | TFA/water/TIS (95:2.5:2.5 v/v) | Releases peptide from resin |

A study using hypervalent iodine(III) reagent (IBA-OBz) demonstrated efficient coupling between Boc-protected amino acids (e.g., Boc-Phe-OH) and leucine derivatives (H-Leu-OMe·HCl) in dichloroethane (DCE) with DMAP as a base, yielding dipeptides in 86% efficiency .

Solvent and Base Screening

| Solvent | Base | Yield (%) |

|---|---|---|

| DCE | DMAP | 86 |

| DCM | DMAP | 72 |

| THF | DMAP | 58 |

| CH₃CN | DMAP | 41 |

DCE outperformed other solvents due to its low polarity, enhancing zwitterion stabilization during coupling .

Steric and Electronic Effects

-

Boc Protection Compatibility : Unlike traditional BOP-mediated systems, Boc groups remain stable under IBA-OBz conditions, enabling synthesis of sterically hindered peptides (e.g., α,α-disubstituted amino acids) with yields up to 77% .

-

N-Methylamino Acids : Coupling with Cbz-N(Me)-Phe-OH achieved 91% yield , highlighting tolerance for modified backbones .

Deprotection and Functionalization

The Boc group is selectively removed under acidic conditions (e.g., 50% TFA in DCM), while the Thr-OH side chain remains intact. Subsequent functionalization includes:

-

Oxidation : Tyrosine residues react with hydrogen peroxide (H₂O₂) to form dityrosine crosslinks .

-

Reduction : Threonine’s hydroxyl group can be acetylated using acetic anhydride/pyridine .

Mechanistic Insights

DFT computational studies revealed that IBA-OBz-mediated coupling proceeds via:

-

Zwitterion Formation : DMAP displaces the OBz group on IBA-OBz, generating a reactive intermediate.

-

Phosphorus-Centered Attack : The carboxyl group of Boc-Gly-OH attacks the phosphorus center, releasing benzoic acid and forming the peptide bond .

Activation Energy Barriers

| Step | ΔG‡ (kcal/mol) |

|---|---|

| Zwitterion formation | 27.4 |

| Phosphorus attack | 25.3 |

Comparative Reactivity

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation (Tyr) | H₂O₂, I₂ | Dityrosine crosslinks |

| Reduction (disulfide) | DTT, TCEP | Free thiols |

| Substitution (Thr-OH) | Ac₂O/pyridine | O-acetylated threonine |

Industrial-Scale Production

Automated SPPS systems optimize:

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH typically employs the Boc (t-butoxycarbonyl) protection strategy , which is a common method in peptide chemistry. This approach allows for the selective protection of amino groups during peptide synthesis, facilitating the assembly of complex peptides.

Liquid-Assisted Ball Milling

Recent studies have demonstrated environmentally benign methods for synthesizing peptides using liquid-assisted ball milling techniques. This method has shown promising results in synthesizing similar peptides with high yields and reduced environmental impact compared to traditional methods .

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is another prevalent method for the synthesis of this compound. This technique allows for the efficient assembly of peptide chains on a solid support, enabling easy purification and high yield of the desired product .

Role in Opioid Receptor Activity

This compound is structurally related to endogenous ligands such as Leu-enkephalin, which binds to opioid receptors and plays a crucial role in pain modulation and sensory processing in the brain. Research has indicated that modifications to this peptide can enhance its binding affinity and selectivity for delta and mu-opioid receptors, making it a candidate for developing new analgesic drugs .

Collagen Model Peptides

The compound has also been explored as a potential collagen model peptide due to its structural properties that mimic natural collagen sequences. These peptides are vital for studying collagen stability and interactions, which are critical in tissue engineering and regenerative medicine .

Pain Management

Given its relationship with opioid receptors, this compound may be developed as a therapeutic agent for pain management. Its analogs could provide alternatives to traditional opioids, potentially reducing the risk of addiction associated with opioid use .

Drug Delivery Systems

The incorporation of this peptide into drug delivery systems is another promising application. Its ability to interact with biological membranes can facilitate the targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Hughes et al., 1975 | Opioid receptor binding | Established foundational knowledge on enkephalins and their analogs |

| Recent SPPS studies | Peptide synthesis efficiency | Demonstrated high yields using environmentally friendly methods |

| Collagen model research | Structural stability | Showed potential for enhancing collagen stability through specific amino acid substitutions |

Wirkmechanismus

The mechanism of action of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the context of its use. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Peptide Analogs and Their Properties

Key Observations:

Receptor Specificity: this compound shares structural motifs with opioid ligands (e.g., Tyr and Phe residues), but lacks critical µ-receptor specificity determinants such as a D-amino acid in position 2 or a truncated C-terminus . In contrast, Tyr-D-Ala-Gly-Phe-Leu-Thr (hypothetical analog) exhibits high µ-opioid selectivity due to the D-Ala substitution, which stabilizes a bioactive conformation and enhances hydrophobic interactions with µ-receptor subsites .

Pharmacokinetic Properties :

- The BOC group in the target compound increases lipophilicity compared to unmodified peptides like TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG , which contains hydrophilic Arg and Ser residues. This may improve oral bioavailability but reduce solubility .

- Shorter peptides (e.g., enkephalins) are more susceptible to enzymatic degradation, whereas longer sequences like this compound may exhibit prolonged half-life .

Conformational Stability :

- Proline in position 2 induces a rigid turn, promoting compact folding. Similar conformations in µ-selective peptides (e.g., Tyr-D-Ser-Gly-Phe-Leu-Thr) facilitate receptor binding .

- H-CYS-TYR-ILE-GLN-ASN-CYS-PRO-LEU-GLY-OH (oxytocin analog) relies on a disulfide bridge for stability, a feature absent in the target compound .

Research Implications

- Opioid Receptor Studies: The target compound’s Tyr-Pro-Gly-Phe motif aligns with enkephalin sequences but lacks δ-receptor selectivity determinants (e.g., extended C-terminal hydrophilic residues). Further modifications (e.g., D-amino acids) could enhance µ-specificity .

- Drug Design : Comparative analysis highlights the trade-off between chain length and metabolic stability. Hybridizing features from µ-selective peptides (hydrophobic subsite interactions) and BOC-protected sequences (enhanced stability) may yield optimized leads.

Biologische Aktivität

Overview

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH, also known as Boc-Tyrosyl-Prolyl-Glycyl-Phenylalanylleucyl-Threonine, is a synthetic peptide with the molecular formula and a molecular weight of approximately 796.9 g/mol. This compound is notable for its diverse applications in biochemical research, particularly in the study of protein interactions, enzyme specificity, and therapeutic potential.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a resin-bound peptide chain. The process involves several key steps:

- Resin Loading : The initial amino acid (Boc-Tyr) is attached to the resin.

- Deprotection : The protecting group on the amino acid is removed.

- Coupling : The next amino acid in the sequence is added.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and Purification : The peptide is cleaved from the resin and purified.

The biological activity of this compound primarily involves its interactions with specific molecular targets, which can modulate various biological pathways. These interactions may include:

- Receptor Binding : The peptide may bind to specific receptors, influencing their activity.

- Enzyme Interaction : It can act as a substrate or inhibitor in enzymatic reactions.

Applications in Research

This compound has been utilized in various research contexts:

- Protein-Protein Interactions : Studies have shown that this peptide can be used to elucidate mechanisms of protein interactions, particularly in signaling pathways.

- Enzyme-Substrate Specificity : Research indicates its role in understanding enzyme mechanisms and substrate specificity, contributing to drug design efforts.

- Therapeutic Potential : Investigations into its opioid-like activities suggest potential applications in pain management and other therapeutic areas.

Comparative Analysis

The unique sequence of this compound imparts distinct structural properties compared to similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound | Tyrosine, Proline, Glycine, Phenylalanine, Leucine, Threonine | Contains a tert-butoxycarbonyl (Boc) protecting group |

| BOC-TYR-PRO-GLY-PHE-LEU-OH | Tyrosine, Proline, Glycine, Phenylalanine, Leucine | Lacks Threonine |

| BOC-PHE-LEU-PRO-VALUE-OH | Tyrosine, Proline, Glycine, Phenylalanine | Contains Valine instead of Threonine |

Study 1: Opioid Receptor Binding

Research conducted on analogs of this compound demonstrated significant binding affinity to opioid receptors. For instance, modifications in the phenylalanine residue led to enhanced μ-opioid receptor selectivity and agonist activity comparable to native peptides .

Study 2: Enzyme Interaction

In studies assessing enzyme-substrate interactions, this compound was found to influence the activity of specific proteases. Its structural characteristics allowed researchers to probe the dynamics of enzyme catalysis effectively .

Research Findings

Recent findings indicate that modifications to the peptide structure can enhance its biological activity and metabolic stability. For example:

Q & A

Q. How to address variability in bioactivity assays across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.